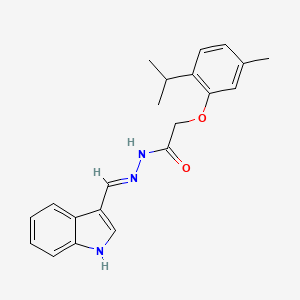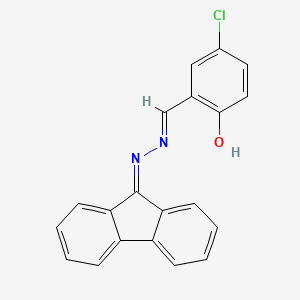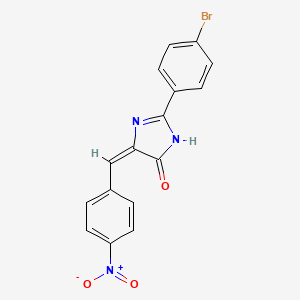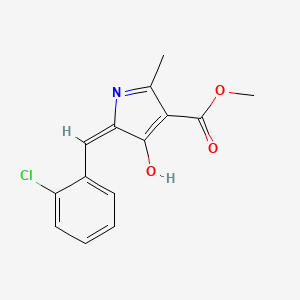![molecular formula C13H15N3O2 B3723491 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as PP2, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 1990s and has since become an important tool for studying various biological processes.
Wirkmechanismus
2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone works by binding to the ATP-binding site of Src family kinases, thereby preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by Src family kinases.
Biochemical and Physiological Effects:
2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone can inhibit cell proliferation, induce apoptosis, and reduce the invasiveness of cancer cells. In vivo studies have shown that 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone is its selectivity for Src family kinases. This allows researchers to specifically study the role of these kinases in various biological processes. However, 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone also has some limitations. For example, it has been shown to inhibit other kinases at high concentrations, which can lead to off-target effects. Additionally, 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone in scientific research. One area of interest is the role of Src family kinases in cancer stem cells, which are thought to play a key role in cancer initiation and progression. Another area of interest is the development of more selective inhibitors of Src family kinases, which could help to minimize off-target effects and improve the specificity of these inhibitors. Finally, there is also interest in using 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone as a therapeutic agent for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone is widely used in scientific research as a selective inhibitor of Src family kinases. These kinases play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Src family kinases, 2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone can be used to study the role of these kinases in various biological processes.
Eigenschaften
IUPAC Name |
2-(4-hydroxyanilino)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-10-8-12(18)16-13(15-10)14-9-4-6-11(17)7-5-9/h4-8,17H,2-3H2,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRANCZAWVXVZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B3723484.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723489.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3723497.png)
![dipropyl [amino(benzylamino)methylene]malonate](/img/structure/B3723509.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3723512.png)

![4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3723524.png)
